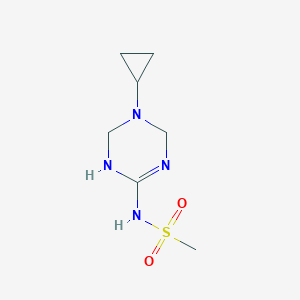

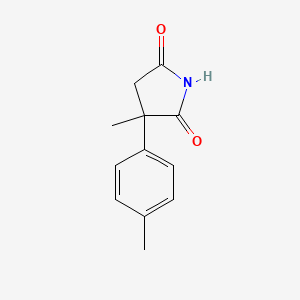

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide

Overview

Description

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide (NCTMS) is a novel and widely used organic compound. It is a cyclic amide derivative of methanesulfonamide, a sulfonamide-based compound. NCTMS has become increasingly important in recent years due to its various applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Molecular Structure and Self-Association

- N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide and its derivatives have been examined for their structural characteristics and self-association behaviors in various solvents. Studies have utilized IR spectroscopy and quantum chemical methods to explore these properties. The investigations reveal the formation of cyclic dimers and chain associates through hydrogen bonding, highlighting the molecule's propensity for self-association and its potential applications in materials science (Sterkhova, Moskalik & Shainyan, 2014).

Crystallography and Supramolecular Assembly

- Crystal structures of certain derivatives have been determined using X-ray powder diffraction techniques, revealing insights into the nature of intermolecular interactions and supramolecular assembly. These studies are crucial for understanding the solid-state properties and designing materials with specific functions (Dey et al., 2015).

Gas Adsorption and Separation

- Derivatives of this compound have been used to synthesize nanoporous organic polymers. These materials exhibit significant hydrogen and carbon dioxide adsorption capacities, demonstrating their potential in applications like gas storage and separation (Xiong et al., 2014).

Catalytic Applications

- The molecule and its derivatives have been explored as ligands in metal-mediated catalysis, showing promise in reactions such as the asymmetric addition of alkylzinc reagents to aldehydes. This highlights their potential utility in synthetic organic chemistry, especially in the development of chiral molecules (Wipf & Wang, 2002).

Energetic Materials and Explosives

- Research indicates that certain triazine derivatives can serve as components in the creation of energetic materials. These substances exhibit high detonation properties, thermostability, and remarkable insensitivity, marking their significance in the field of materials science, particularly in developing safer and more efficient explosives (Kumar, Ghule & Dharavath, 2022).

properties

IUPAC Name |

N-(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O2S/c1-14(12,13)10-7-8-4-11(5-9-7)6-2-3-6/h6H,2-5H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHWCWPFBMGXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NCN(CN1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid](/img/structure/B1419972.png)

amine](/img/structure/B1419975.png)

![N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1419977.png)